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molecular formula C10H9NO B1281263 2-(p-Tolyl)oxazole CAS No. 62882-04-6

2-(p-Tolyl)oxazole

Cat. No. B1281263
M. Wt: 159.18 g/mol
InChI Key: WHELBNUVILHIHT-UHFFFAOYSA-N
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Patent
US06825170B2

Procedure details

Polyphosphoric acid (20 g), vinylene carbonate (5.73 mL, 90.0 mmol) and p-toluamide (12.2 g, 90.0 mmol) were combined and heated at 170° C. for 2 h. The reaction mixture was allowed to cool to ˜80° C., water (˜100 mL) was carefully added, and stirred for ˜10 min. This mixture was extracted three times with ethyl acetate, combined organic extracts were dried with Na2SO4, and concentrated in vacuo. Purification by medium pressure liquid chromatography (SiO2, 97:3 hexanes/acetone) gave 6.41 g (45%) of the title compound. MS 160 (M+H)+.
[Compound]
Name
Polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.73 mL
Type
reactant
Reaction Step Two
Quantity
12.2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
C1(=O)O[CH:4]=[CH:3]O1.[C:7]1([CH3:16])[CH:12]=[CH:11][C:10]([C:13]([NH2:15])=[O:14])=[CH:9][CH:8]=1>O>[CH3:16][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:14][CH:3]=[CH:4][N:15]=2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Polyphosphoric acid
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
Quantity
5.73 mL
Type
reactant
Smiles
C1(OC=CO1)=O
Step Three
Name
Quantity
12.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)N)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
stirred for ˜10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ˜80° C.
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by medium pressure liquid chromatography (SiO2, 97:3 hexanes/acetone)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1OC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 6.41 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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